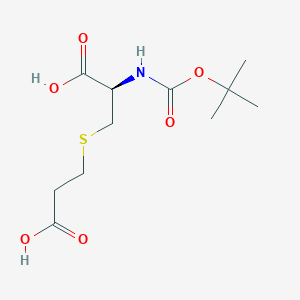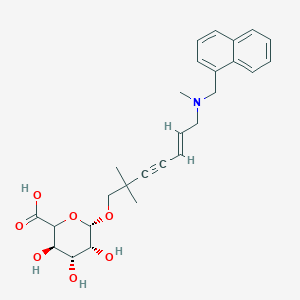
8-Phenyl-7-octenoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyl-7-octenoic acid is an organic compound characterized by a phenyl group attached to the eighth carbon of a seven-carbon chain with a double bond between the seventh and eighth carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-phenyl-7-octenoic acid can be achieved through several methods. One common approach involves the Heck reaction, where a phenyl halide reacts with a 7-octenoic acid derivative in the presence of a palladium catalyst. The reaction typically requires a base, such as triethylamine, and is conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of 8-phenyl-octanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 8-phenyl-octanoic acid.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
8-Phenyl-7-octenoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-phenyl-7-octenoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the phenyl group and the double bond can influence its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
7-Octenoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
8-Phenyl-octanoic acid: Saturated analog of 8-phenyl-7-octenoic acid, with different reactivity due to the absence of the double bond.
This compound derivatives: Various substituted derivatives with modifications on the phenyl ring or the carbon chain.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a double bond, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
8-phenyloct-7-enoic acid |
InChI |
InChI=1S/C14H18O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4-7,9-11H,1-3,8,12H2,(H,15,16) |
Clave InChI |
VVLZJJSHTPWURO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



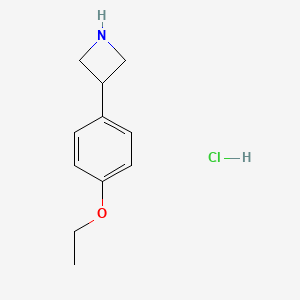
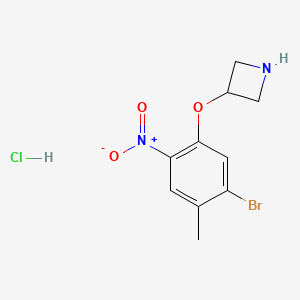
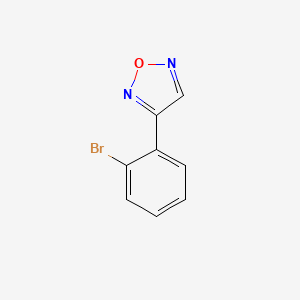
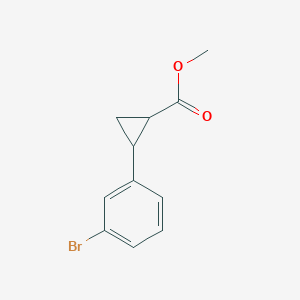
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)


![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
